3-(4-Tert-butylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one
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Overview
Description
3-(4-Tert-butylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Tert-butylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one typically involves the reaction of 7-hydroxy-4H-chromen-4-one with 4-(tert-butyl)phenol and trifluoromethylating agents under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(4-Tert-butylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chromen-4-one ring can be reduced to form dihydro derivatives.
Substitution: The phenoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce dihydro derivatives.
Scientific Research Applications
3-(4-Tert-butylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 3-(4-Tert-butylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one involves its interaction with specific molecular targets and pathways. It may inhibit or modulate the activity of enzymes by binding to their active sites or allosteric sites. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Ethylphenoxy)-7-hydroxy-4H-chromen-4-one
- 3-(3,5-Dimethylphenoxy)-7-hydroxy-4H-chromen-4-one
- 7-Hydroxy-3-(2,3,5-trimethylphenoxy)-4H-chromen-4-one
Uniqueness
3-(4-Tert-butylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications in medicinal chemistry and material science.
Properties
IUPAC Name |
3-(4-tert-butylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3O4/c1-19(2,3)11-4-7-13(8-5-11)26-17-16(25)14-9-6-12(24)10-15(14)27-18(17)20(21,22)23/h4-10,24H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHISRQYOGVXAHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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